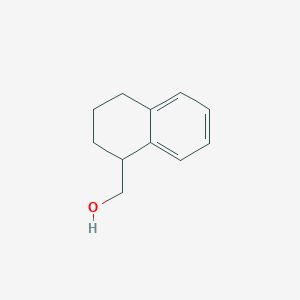

1,2,3,4-Tetrahydronaphthalen-1-ylmethanol

Description

Significance and Research Trajectory of 1,2,3,4-Tetrahydronaphthalen-1-ylmethanol

The significance of this compound lies in its role as a chiral building block in asymmetric synthesis. The presence of a hydroxyl group and a chiral center at the C1 position of the tetralin ring makes it a valuable precursor for the synthesis of more complex chiral molecules. Research has focused on the stereoselective synthesis of this compound and its derivatives to explore their potential in various applications.

The research trajectory of compounds containing the tetrahydronaphthalene scaffold has been extensive, with numerous derivatives being investigated for their biological activities. For instance, various N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides have been synthesized and evaluated for their affinity for serotonin (B10506) receptors, specifically the 5-HT7 receptor. nih.gov In these studies, the tetrahydronaphthalene moiety is a key structural component that influences the pharmacological profile of the molecules. nih.gov

Structural Context and Importance within Tetrahydronaphthalene Chemistry

The tetrahydronaphthalene ring system, a fused bicyclic structure composed of a benzene (B151609) ring and a cyclohexane ring, is a common motif in many biologically active compounds. The specific arrangement of atoms in this compound, particularly the hydroxymethyl group at the benzylic position, imparts distinct chemical properties. This functional group can participate in hydrogen bonding and can be a site for further chemical modifications, allowing for the synthesis of a diverse library of compounds.

The importance of the tetralin scaffold is highlighted by its presence in a variety of therapeutic agents. Derivatives of tetrahydronaphthalene have been investigated for the treatment of central nervous system disorders. The structural rigidity of the tetralin core, combined with the stereochemistry of its substituents, plays a crucial role in the interaction of these molecules with their biological targets.

Detailed Research Findings

Research into tetrahydronaphthalene derivatives has yielded a wealth of information regarding their synthesis and potential applications. The synthesis of chiral this compound is often achieved through the stereoselective reduction of the corresponding ketone, 1-tetralone (B52770). Various catalytic systems have been developed to achieve high enantioselectivity in this transformation.

The crystal structures of various derivatives of 1,2,3,4-tetrahydronaphthalene (B1681288) have been determined, providing valuable insights into their three-dimensional conformations. nih.gov This information is critical for understanding structure-activity relationships and for the rational design of new molecules with improved properties. nih.gov

Below are data tables summarizing key information about this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H14O |

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | (1,2,3,4-Tetrahydronaphthalen-1-yl)methanol |

Table 2: Selected Research on Tetrahydronaphthalene Derivatives

| Research Area | Key Findings | Reference |

|---|---|---|

| 5-HT7 Receptor Agents | N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides show high affinity for the 5-HT7 receptor. | nih.gov |

| Total Synthesis | The 1,2,3,4-tetrahydronaphthalene moiety is a key structural element in the synthesis of complex natural products. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10,12H,3,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBARXHIIOCOWOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66377-63-7 | |

| Record name | (1,2,3,4-tetrahydronaphthalen-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 1,2,3,4 Tetrahydronaphthalen 1 Ylmethanol and Its Analogs

Established Organic Synthesis Routes to the 1,2,3,4-Tetrahydronaphthalen-1-ylmethanol Core

The synthesis of the this compound core structure is primarily achieved through multi-step sequences starting from naphthalene (B1677914) or its derivatives. These routes typically involve the formation of the saturated tetralin ring system followed by functionalization at the C1 position.

Reductive Methodologies for Naphthalene Derivatives

A foundational strategy for accessing the tetralin core is the partial hydrogenation of naphthalene. This transformation is a well-established industrial and laboratory process, selectively reducing one of the aromatic rings. mdpi.comwikipedia.org

Catalytic Hydrogenation of Naphthalene: The most common method involves the catalytic hydrogenation of naphthalene to yield 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). wikipedia.orgatamanchemicals.com This process is typically carried out under hydrogen pressure using various heterogeneous catalysts. Over-hydrogenation can lead to the formation of decahydronaphthalene (B1670005) (decalin), hence catalyst selection and reaction conditions are crucial for achieving high selectivity for tetralin. wikipedia.orgmdpi.com

| Catalyst System | Temperature (°C) | Pressure (H₂) | Naphthalene Conversion (%) | Tetralin Yield (%) | Reference |

| Ni/S950 | 200 | 2 MPa | 100 | 95.6 | acs.org |

| Fe–Mo based | 350-420 | - | High | Increased with water | rsc.org |

| Pt-loaded HAP | 250 | 6 MPa | ~100 | ~100 | mdpi.com |

| Raney Nickel | Reflux | 7 bar | 99.6 | >98 | ijcce.ac.irijcce.ac.ir |

Once tetralin is obtained, a subsequent oxidation step is required to introduce functionality at the C1 position. A common route involves the oxidation of tetralin to 1-tetralone (B52770) (α-tetralone). wikipedia.org This ketone then serves as a key intermediate. The reduction of 1-tetralone, for instance with calcium in liquid ammonia, yields 1,2,3,4-tetrahydro-1-naphthol (B51079) (1-tetralol). wikipedia.orgchemicalbook.com The target compound, this compound, can then be synthesized from 1-tetralol through further synthetic steps, such as conversion to a halide followed by nucleophilic substitution with a protected hydroxymethyl equivalent and subsequent deprotection.

Reduction of Naphthalene Carboxylic Acids: An alternative reductive route begins with a naphthalene derivative that already contains a carbon functional group at the desired position. For example, 1-naphthoic acid can be subjected to a Birch reduction to yield 1,4-dihydro-1-naphthalenecarboxylic acid. sigmaaldrich.com Subsequent catalytic hydrogenation can saturate the remaining double bond in the non-aromatic ring, and the carboxylic acid can then be reduced to the primary alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄) to afford this compound.

Hydroxymethylation Approaches for Direct Synthesis

Direct hydroxymethylation of the pre-formed tetralin ring is less common but offers a more atom-economical approach. These methods aim to introduce the -CH₂OH group in a single step, although they can be challenging regarding regioselectivity.

One potential, albeit classic, method is an adaptation of the Blanc chloromethylation. This would involve reacting tetralin with formaldehyde (B43269) and hydrogen chloride to form 1-chloromethyl-1,2,3,4-tetrahydronaphthalene, followed by hydrolysis to the desired alcohol. However, this method is often associated with the formation of carcinogenic byproducts.

A more modern approach could involve a directed C-H activation/functionalization strategy, although specific examples for the direct hydroxymethylation of tetralin to this compound are not widely reported in foundational literature. A two-step formylation followed by reduction is a more plausible direct approach. For instance, tetralin could undergo a Vilsmeier-Haack or Gattermann-Koch formylation to introduce an aldehyde group, which would then be reduced to the primary alcohol.

Stereoselective and Enantioselective Synthesis of Chiral this compound Analogs

The C1 position of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. The synthesis of single enantiomers is of high importance, particularly for pharmaceutical applications.

Optical Resolution Techniques for Chiral Intermediates

Optical resolution is a classical technique to separate a racemic mixture (a 50:50 mixture of enantiomers). jackwestin.com This is typically achieved by reacting the racemate with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. jackwestin.comwikipedia.orgwikipedia.org Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization or chromatography. jackwestin.comwikipedia.org

For the synthesis of chiral this compound, a key racemic intermediate such as 1-tetralol or a suitable carboxylic acid derivative can be resolved.

Resolution via Diastereomeric Salt Formation: A racemic carboxylic acid precursor can be reacted with a chiral amine (e.g., (S)-1-phenylethylamine) to form diastereomeric salts. wikipedia.orglibretexts.org These salts can then be separated by crystallization, followed by acidification to release the enantiomerically enriched carboxylic acid, which is then converted to the target alcohol. Similarly, a racemic alcohol like 1-tetralol can be derivatized with a chiral acid (e.g., (S)-mandelic acid) to form diastereomeric esters, which are then separated and hydrolyzed. nih.gov

Commonly used chiral resolving agents include:

Tartaric acid

Camphorsulfonic acid

Brucine

(S)-1-phenylethylamine

(S)-mandelic acid

Asymmetric Catalysis in Tetrahydronaphthalene Derivatization

Asymmetric catalysis offers a more efficient and modern approach to obtaining enantiomerically enriched products directly, avoiding the loss of 50% of the material inherent in classical resolution. wikipedia.org This field has seen significant advancements, particularly in the asymmetric reduction of ketones and the hydrogenation of aromatic systems. wikipedia.org

Asymmetric Reduction of 1-Tetralone: The most direct route to a chiral precursor is the asymmetric reduction of 1-tetralone to produce enantiomerically enriched 1-tetralol. This can be achieved using both biocatalytic and chemocatalytic methods.

Biocatalysis: Whole-cell biocatalysts, such as Lactobacillus paracasei or fungi like Sporobolomyces pararoseus and Rhodotorula rubra, can reduce 1-tetralone to (R)- or (S)-1-tetralol with high enantiomeric excess (ee) and conversion yields. nih.govrsc.org For example, Lactobacillus paracasei BD101 has been used to produce (R)-1-tetralol in 95% yield and high optical purity on a gram scale. nih.gov

Chemocatalysis: The Noyori asymmetric hydrogenation, which was recognized with the 2001 Nobel Prize in Chemistry, is a powerful tool for this transformation. wikipedia.org Ruthenium (II) catalysts bearing chiral diphosphine ligands (like BINAP) and a chiral diamine (like DPEN) are highly effective for the asymmetric transfer hydrogenation of aromatic ketones, including 1-tetralone. thieme-connect.comacs.orgacs.org These reactions typically use formic acid/triethylamine or isopropanol (B130326) as the hydrogen source and can achieve excellent enantioselectivity. acs.orgrsc.org Recoverable dendrimeric supported prolinol has also been used as a catalyst for the asymmetric reduction of tetralones, yielding products with up to 97% ee. researchgate.net

| Catalyst/Method | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Lactobacillus paracasei | 1-Tetralone | (R)-1-Tetralol | >99% | nih.gov |

| Rhodotorula rubra | β-Tetralone | (S)-β-Tetralol | 90% | rsc.org |

| Noyori-type Ru(II) Complex | 2-arylidene-1-tetralones | cis-benzylic alcohols | up to 99% | acs.orgresearchgate.net |

| Dendrimer-supported prolinol | 1-Tetralone | 1-Tetralol | up to 97% | researchgate.net |

Tandem Alkylbromide-Epoxide Vinylations

While highly specific, tandem or cascade reactions represent a frontier in synthetic efficiency, allowing for the construction of complex molecular architectures in a single operation. nih.gov These reactions combine multiple bond-forming events in one pot, minimizing purification steps and resource consumption.

The specific "tandem alkylbromide-epoxide vinylation" is not a commonly cited named reaction for the direct synthesis of the this compound core. However, the principles of tandem reactions involving epoxides and vinyl groups are well-established in the synthesis of other polycyclic and heterocyclic systems. For instance, Cu(I)-catalyzed 1,4-addition of vinylmagnesium bromide to a cyclohexenone followed by an aldol (B89426) reaction has been used as the first step in a two-pot sequence to generate decalin structures. beilstein-journals.org

A hypothetical application of such a strategy to the tetralin core might involve a complex precursor designed to undergo an intramolecular cascade. For example, a molecule containing both an epoxide and a vinyl bromide moiety attached to an appropriate scaffold could, under the influence of a suitable catalyst (e.g., palladium or copper), potentially undergo a sequence of ring-opening, vinylation, and cyclization to build the tetralin framework stereoselectively. Such advanced strategies are at the forefront of synthetic methodology development and are typically tailored for complex natural product synthesis.

Specialized Synthetic Transformations Involving the this compound Scaffold

The 1,2,3,4-tetrahydronaphthalene, or tetralin, scaffold is a privileged structure in medicinal chemistry and materials science. The functionalization and modification of this core, particularly involving the hydroxymethyl group at the C1 position, have been the subject of extensive research. This section explores advanced synthetic strategies that utilize the unique reactivity of the this compound framework and its precursors.

Acid-Catalyzed Rearrangements and Cyclization Sequences

Acid catalysis provides a powerful tool for initiating rearrangements and cyclization cascades involving the tetralin scaffold, often proceeding through carbocation intermediates. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and iron(III) chloride (FeCl₃) are frequently employed to trigger these transformations.

A notable example is the acid-catalyzed Friedel-Crafts reaction. This reaction can be used intramolecularly to form the tetralin ring system itself. For instance, intermediates like 3,4-dihydro-2H-pyrans can undergo an FeCl₃-catalyzed Friedel-Crafts alkylation to produce functionalized tetrahydronaphthalenes in high yields. nih.gov This strategy is distinct from traditional [4+2]-cycloadditions and offers a mild protocol for accessing these structures. nih.gov Similarly, magnesium bromide (MgBr₂) has been used to catalyze a Friedel-Crafts epoxide cycloalkylation, demonstrating the versatility of Lewis acids in constructing tetrasubstituted tetrahydronaphthalene scaffolds. acs.orgnih.gov

Furthermore, cascade reactions combining different acid-catalyzed steps have been developed. A Prins/Friedel-Crafts cyclization cascade, mediated by BF₃·OEt₂, can be initiated from unsaturated aldehyde precursors like 2-(2-vinylphenyl)acetaldehydes. beilstein-journals.org In this sequence, the Lewis acid activates the aldehyde, leading to an intramolecular Prins cyclization that forms a stable benzyl (B1604629) carbocation. beilstein-journals.org This intermediate is then trapped by an electron-rich aromatic compound in a subsequent Friedel-Crafts alkylation, yielding complex 4-aryltetralin derivatives. beilstein-journals.org This one-pot reaction demonstrates high atom economy by forming multiple chemical bonds in a single operation. nih.gov

| Reaction Type | Catalyst | Precursor | Key Intermediate | Product Type | Ref. |

| Prins/Friedel-Crafts Cascade | BF₃·OEt₂ | 2-(2-vinylphenyl)acetaldehyde | Benzyl Carbocation | 4-Aryl-tetralin-2-ol | beilstein-journals.orgnih.gov |

| Friedel-Crafts Alkylation | FeCl₃ | 3,4-Dihydro-2H-pyran | N/A | Functionalized Tetralin | nih.gov |

| Friedel-Crafts Cycloalkylation | MgBr₂ | Epoxide Precursor | N/A | Tetrasubstituted Tetralin | acs.orgnih.gov |

| Brønsted Acid Cyclization | Various | Siloxyalkynes and Arenes | N/A | Substituted Tetralones | organic-chemistry.org |

Metal-Free Synthetic Protocols for Core Modifications

Growing emphasis on sustainable chemistry has spurred the development of metal-free synthetic methods. These protocols avoid contamination of the final products with residual metals, which is particularly crucial in pharmaceutical applications.

One powerful metal-free strategy for constructing the tetralin core is the Diels-Alder reaction. A cascade reaction involving the in-situ formation of an ortho-xylylene intermediate from an isoindoline (B1297411) precursor, triggered by a nitrogen deletion reagent, undergoes a Diels-Alder cycloaddition with a dienophile to yield substituted tetralins. nih.govacs.org This method provides a novel pathway for synthesizing diverse tetralin derivatives under metal-free conditions. nih.govacs.org

For the modification of the pre-formed tetralin scaffold, direct C-H functionalization offers an atom-economical approach. Metal-free C-H arylation of electron-rich aromatic systems can be achieved using diaryliodonium salts. nih.gov This allows for the introduction of aryl groups onto the benzene (B151609) ring of the tetralin core without the need for a transition metal catalyst. nih.gov Another approach involves intramolecular oxidative cyclization. The use of N-Bromosuccinimide (NBS), a common metal-free oxidizing agent, can promote the cyclization of β-tetralone oximes to afford fused polycyclic compounds containing the tetralin moiety. rsc.org Additionally, organic photocatalysts can mediate intramolecular arene alkylation under visible light, providing a metal-free route to fused, partially saturated cores from radical precursors. organic-chemistry.org

| Reaction Type | Reagent/Condition | Substrate | Transformation | Ref. |

| Diels-Alder Cascade | Anomeric Amide (Nitrogen Deletion) | Isoindoline + Dienophile | Formation of Tetralin Ring | nih.govacs.org |

| C-H Arylation | Diaryliodonium Salts | Aromatic Core | Addition of Aryl Group | nih.gov |

| Oxidative Cyclization | N-Bromosuccinimide (NBS) | β-Tetralone Oxime | Formation of Fused Polycyclic System | rsc.org |

| Photocatalytic Alkylation | 4CzIPN / Visible Light | N-(acyloxy)phthalimides | Intramolecular Arene Alkylation | organic-chemistry.org |

Nucleophilic Addition Reactions to Carbonyl Precursors

The most direct and common route to this compound is through the nucleophilic addition to its corresponding carbonyl precursor, 1-tetralone (also known as α-tetralone). wikipedia.orgavantorsciences.comsigmaaldrich.com This approach allows for the stereoselective installation of the hydroxyl group and the introduction of various substituents at the C1 position.

The reduction of the ketone functionality in 1-tetralone yields the secondary alcohol, this compound (often referred to as 1-tetralol). wikipedia.orgchemicalbook.com A variety of reducing agents can be employed for this transformation. For example, a modified Birch reduction using lithium or calcium in liquid ammonia, followed by a quench with aqueous ammonium (B1175870) chloride, efficiently reduces the keto group to the secondary alcohol. wikipedia.orgchemicalbook.com

To introduce carbon-based substituents at the C1 position, organometallic reagents are frequently used in 1,2-addition reactions. The Grignard reaction, involving the addition of an organomagnesium halide (e.g., phenylmagnesium bromide) to 1-tetralone, results in the formation of a tertiary alcohol. wikipedia.orgchemicalbook.com Subsequent acid-catalyzed dehydration can lead to further derivatization. chemicalbook.com The efficiency of these additions can be enhanced, and side reactions like enolization can be minimized, by using additives such as zinc chloride (ZnCl₂) or by employing ate complexes like R₃MgLi, which exhibit increased nucleophilicity. organic-chemistry.org

| Reaction Type | Reagent | Carbonyl Precursor | Product | Ref. |

| Reduction | Ca / liquid NH₃ | 1-Tetralone | This compound | wikipedia.org |

| Reduction | Li / liquid NH₃ | 1-Tetralone | This compound | chemicalbook.com |

| Grignard Addition | Phenylmagnesium bromide | 1-Tetralone | 1-Phenyl-1,2,3,4-tetrahydronaphthalen-1-ol | wikipedia.orgchemicalbook.com |

| Arylation | Phenyl boronic acid neopentyl glycol ester (Ru(II) catalyzed) | 1-Tetralone | 8-Phenyl-1-tetralone | wikipedia.orgchemicalbook.com |

Intramolecular Cyclisation of Unsaturated Alcohol Precursors

Intramolecular cyclization of strategically designed unsaturated alcohol precursors provides another elegant method for constructing the tetralin ring system. These reactions often proceed under acid catalysis and allow for significant control over the substitution pattern of the final product.

The intramolecular hydroalkoxylation of alkenols is an atom-economical approach, though it can be challenging due to side reactions. mdpi.com However, by incorporating specific functional groups, such as a silyl (B83357) group on the double bond, the efficiency and stereoselectivity of the acid-catalyzed cyclization can be greatly enhanced. mdpi.comresearchgate.net

A highly effective strategy is the cascade intramolecular Prins/Friedel-Crafts cyclization. beilstein-journals.org As discussed previously (Section 2.3.1), this BF₃·OEt₂-mediated reaction of substrates like 2-(2-vinylphenyl)acetaldehydes or 3-(2-vinylphenyl)propanals first generates a cyclic ether or alcohol via a Prins reaction, which then undergoes a Friedel-Crafts alkylation to close the tetralin ring. beilstein-journals.org This powerful one-pot process constructs the core skeleton while simultaneously introducing functionality. The choice of Lewis acid can be critical; for instance, while BF₃·OEt₂ and AlCl₃ are effective, weaker acids like In(OTf)₃ may fail to induce cyclization. beilstein-journals.org This highlights the importance of tuning the reaction conditions to the specific substrate and desired transformation.

| Precursor Type | Catalyst/Conditions | Key Reaction Type | Product Scaffold | Ref. |

| 2-(2-vinylphenyl)acetaldehydes | BF₃·OEt₂ | Prins/Friedel-Crafts Cascade | 4-Aryl-tetralin-2-ol | beilstein-journals.org |

| 3-(2-vinylphenyl)propanals | BF₃·OEt₂ | Prins/Friedel-Crafts Cascade | 5-Aryl-tetrahydro-5H-benzo acs.organnulen-7-ol | beilstein-journals.org |

| Vinylsilyl Alcohols | Brønsted or Lewis Acids | Hydroalkoxylation/Cyclization | Polisubstituted Tetrahydropyrans* | mdpi.comresearchgate.net |

| Siloxyalkynes and Arenes | Brønsted Acids | Carbocyclization | Substituted Tetralones | organic-chemistry.org |

*While the cited example leads to tetrahydropyrans, the principle of silyl-directed intramolecular cyclization of unsaturated alcohols is applicable to the synthesis of carbocyclic systems like tetralin.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 1,2,3,4 Tetrahydronaphthalen 1 Ylmethanol

Mechanistic Investigations of Derivatization Reactions

Derivatization of 1,2,3,4-tetrahydronaphthalen-1-ylmethanol involves transformations of its core functional groups. Mechanistic studies in this area focus on understanding the pathways of hydrogenation, metal-mediated bond formation, and oxidative processes, which are fundamental for its synthetic applications.

Studies on Hydrogenation and Transfer Hydrogenation Mechanisms

The presence of a benzylic alcohol and an aromatic ring makes this compound susceptible to both hydrogenation and hydrogenolysis, depending on the catalytic system and reaction conditions.

Catalytic Hydrogenation: This process typically involves the reduction of the aromatic ring using molecular hydrogen (H₂) over a heterogeneous metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni). The generally accepted mechanism for this heterogeneous catalysis involves several key steps. youtube.comyoutube.comyoutube.com Initially, both the hydrogen gas and the aromatic ring of the tetralin moiety are adsorbed onto the surface of the metal catalyst. youtube.com This adsorption weakens the H-H bond and the π-bonds of the aromatic system. youtube.com Hydrogen atoms are then transferred sequentially to the adsorbed aromatic ring, leading to the saturation of the benzene (B151609) ring to form the corresponding decahydronaphthalene (B1670005) derivative. The reaction proceeds via syn-addition, where hydrogen atoms add to the same face of the ring. youtube.com

Transfer Hydrogenation/Hydrogenolysis: Transfer hydrogenation offers an alternative to using pressurized H₂ gas by employing a hydrogen donor molecule, such as isopropanol (B130326) or formic acid. nih.gov For benzylic alcohols like this compound, this reaction often leads to hydrogenolysis—the cleavage of the C-O bond to yield the corresponding hydrocarbon, 1-methyl-1,2,3,4-tetrahydronaphthalene.

Studies on palladium-catalyzed transfer hydrogenolysis of benzylic alcohols using formic acid have elucidated a plausible mechanistic pathway. acs.orgacs.org The proposed mechanism involves:

Inhibition and Activation: A competitive inhibition of the active palladium site occurs through the adsorption of the formate (B1220265) anion.

Protonation and Hydride Transfer: This is followed by a reversible protonation of the alcohol's hydroxyl group, making it a better leaving group. The rate-limiting step is the subsequent transfer of a hydride from the formic acid to the palladium center, generating an active palladium-hydride species. acs.org

Hydrogenolysis: The activated palladium-hydride complex then effects the hydrogenolysis of the C-O bond in a rapid reaction step to release the final hydrocarbon product. acs.org

Ruthenium complexes are also highly effective for transfer hydrogenation. nih.govrsc.org In these systems, particularly when using an alcohol as the hydrogen donor, the reaction often proceeds through a metal-ligand bifunctional mechanism where the catalyst facilitates hydrogen transfer without direct oxidation of the substrate alcohol. nih.gov

| Reaction Type | Typical Catalyst | Hydrogen Source | Key Mechanistic Feature | Primary Product Type |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | H₂ | Adsorption on metal surface; Syn-addition | Ring-saturated alcohol |

| Transfer Hydrogenolysis | Pd/C | HCOOH | Rate-limiting Pd-hydride formation acs.org | Alkane (C-O cleavage) |

| Transfer Hydrogenation | Ru(II) complexes | Isopropanol | Metal-ligand bifunctional H-transfer nih.gov | Alkane (C-O cleavage) |

Exploration of Transition Metal-Mediated Coupling Reaction Mechanisms

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and the direct use of alcohols as electrophiles via C-O bond activation is a significant area of research. sci-hub.se As a primary benzylic alcohol, this compound is a suitable substrate for such transformations.

The core of these reactions is the activation of the strong C-O bond by a low-valent transition metal catalyst, typically based on nickel, palladium, iron, or cobalt. researchgate.netacs.org The general catalytic cycle follows the classic steps of oxidative addition, transmetalation, and reductive elimination.

Nickel-Catalyzed Coupling: Nickel catalysts are particularly effective for activating the C(sp³)–O bonds of benzylic alcohols. nih.govacs.org Mechanistic studies, combining computational and experimental work, have revealed two primary pathways for the initial oxidative addition step, which dictates the stereochemical outcome:

Sₙ2 Back-side Attack: This pathway is stereoinvertive. The nickel catalyst attacks the carbon atom from the side opposite the oxygen leaving group, leading to an inversion of configuration at the stereocenter. nih.gov This mechanism is favored with ligands like N-heterocyclic carbenes (e.g., SIMes). nih.gov

Chelation-Assisted Model: This pathway is stereoretentive. It is proposed to involve the formation of a transient chelate that allows the nickel catalyst to deliver the nucleophile to the same face from which the leaving group departs. This is often favored with more electron-donating ligands like tricyclohexylphosphine (B42057) (PCy₃). nih.gov

Palladium-Catalyzed Coupling: Palladium catalysts can also facilitate the direct arylation of benzylic alcohols in Suzuki-Miyaura type couplings. researchgate.netrsc.org The reaction proceeds through the activation of the benzylic C-O bond by a Pd(0) complex, forming a benzylic palladium(II) intermediate, which then undergoes transmetalation with a boronic acid and subsequent reductive elimination to form the diarylmethane product. researchgate.net

Other Metal Catalysts: Molybdenum-oxo complexes have been shown to catalyze the intermolecular cross-coupling of benzylic alcohols through a distinct mechanism that avoids low-valent metal species and is proposed to involve a [2+2]-type addition and elimination pathway. acs.org Iron and cobalt catalysts have also been employed to promote the coupling of benzylic alcohols with Grignard reagents. acs.org

| Catalyst System | Coupling Partner | Key Mechanistic Step/Model | Reference |

|---|---|---|---|

| Nickel/SIMes | Grignard Reagents | Stereoinvertive Sₙ2 back-side attack | nih.gov |

| Nickel/PCy₃ | Grignard Reagents | Stereoretentive chelation-assisted model | nih.gov |

| Palladium/PPh₃ | Arylboronic Acids | Benzylic C-O activation by Pd(0) | researchgate.netrsc.org |

| Molybdenum-oxo | Benzyl (B1604629) Trifluoroborates | Reverse [2+2]-type elimination | acs.org |

| Iron/Cobalt | Grignard Reagents | sp³ C-O bond activation | acs.org |

Mechanistic Pathways of Oxidative Rearrangements and Ring Contractions

The tetralin structure is susceptible to oxidation, particularly at the benzylic positions. For this compound, oxidation can occur at the primary alcohol or at the C4 position of the tetralin ring.

Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. Catalytic aerobic oxidation using supported gold or palladium catalysts is a common method. mdpi.comacs.org Mechanistic studies on the oxidation of benzyl alcohol over Au/TiO₂ suggest a pathway involving:

Adsorption and Activation: The alcohol adsorbs onto the support material, where a basic site facilitates the activation or deprotonation of the hydroxyl group. acs.org

Hydride Transfer: The rate-determining step is the transfer of a hydride from the benzylic carbon to the gold nanoparticle. acs.org

Product Formation: The resulting aldehyde desorbs, and the catalyst is regenerated by adsorbed oxygen, which reacts with the surface hydride to form water. acs.org

Oxidation of the Tetralin Ring: The C4 methylene (B1212753) group of the tetralin ring is benzylic and thus activated towards oxidation. The reaction of tetralin derivatives with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can regioselectively produce α-tetralones. nih.gov The mechanism for such benzylic oxidations typically proceeds through a radical pathway initiated by hydrogen atom transfer (HAT) from the benzylic C-H bond to the oxidant, generating a resonance-stabilized benzylic radical. This radical is then further oxidized to the corresponding ketone.

While specific oxidative rearrangements or ring contractions commencing from this compound are not extensively documented, such transformations are known for related structures. For instance, oxidative rearrangement of other cyclic systems can be induced by hypervalent iodine reagents or electrochemical methods, often proceeding through cationic intermediates that trigger skeletal reorganization. rsc.org

Reactivity Profiles in Conjugate Addition and Other Transformations

The reactivity profile of this compound is diverse, though its participation in conjugate addition reactions is not a prominent feature. Its chemistry is largely centered on transformations of the alcohol function and reactions involving the activated C-H bonds.

The hydroxyl group can undergo standard alcohol reactions such as esterification with acyl halides or anhydrides, and etherification, for example, under Williamson ether synthesis conditions. The benzylic nature of the alcohol also facilitates dehydration to form an alkene under acidic conditions.

The most significant "other transformations" are the hydrogenolysis and cross-coupling reactions discussed previously (Sections 3.1.1 and 3.1.2), where the C-O bond is cleaved and replaced with a C-H or C-C bond, respectively. These reactions highlight the utility of the benzylic alcohol as a synthetic handle that can be readily removed or transformed.

While conjugate addition (Michael addition) is a key reaction for α,β-unsaturated carbonyl compounds, this compound itself is not a typical Michael donor or acceptor. However, derivatives could be envisioned to participate. For instance, oxidation to the corresponding α,β-unsaturated aldehyde would create a Michael acceptor. Conversely, conversion of the alcohol to an organometallic nucleophile could, in principle, allow it to act as a Michael donor, although more direct cross-coupling reactions are generally preferred. Studies have shown that other nucleophiles, such as indoles, can add to activated dihydronaphthalene systems to form fused tetralin structures. researchgate.net

Insights into Catalytic Activation and Substrate-Catalyst Interactions

The efficiency and selectivity of reactions involving this compound are critically dependent on the interactions between the substrate and the catalyst.

In Hydrogenation and Transfer Hydrogenation: For heterogeneous catalytic hydrogenation, the interaction involves the physisorption of the aromatic ring onto the catalyst's metal surface, which facilitates the addition of adsorbed hydrogen atoms. youtube.com In palladium-catalyzed transfer hydrogenolysis, the substrate's alcohol group interacts with the catalyst in a protonated state, while the hydrogen donor (formic acid) generates the key palladium-hydride active species. acs.orgacs.org For ruthenium-catalyzed transfer hydrogenation, the interaction is often described by an outer-sphere mechanism, where hydrogen is transferred from a ruthenium-hydride complex to the substrate without direct coordination of the substrate to the metal center. rsc.org

In Transition Metal-Mediated Coupling: The crucial substrate-catalyst interaction is the oxidative addition of the C-O bond to the metal center. The nature of the ligand on the metal has a profound effect on this interaction. For instance, with nickel catalysts, bulky, electron-donating phosphine (B1218219) ligands can favor a stereoretentive pathway, while N-heterocyclic carbenes can favor a stereoinvertive Sₙ2-type mechanism. nih.gov This demonstrates that the ligand sphere directly influences the geometry of the transition state. Furthermore, the addition of a Lewis acid can enhance catalytic activation by coordinating to the oxygen of the hydroxyl group, making it a better leaving group and facilitating the C-O bond cleavage. nih.gov

Development and Structure Activity Relationship Studies of 1,2,3,4 Tetrahydronaphthalen 1 Ylmethanol Derivatives

Design Principles for Novel 1,2,3,4-Tetrahydronaphthalen-1-ylmethanol Analogs

The design of novel analogs based on the this compound scaffold is guided by several key principles aimed at optimizing their interaction with biological targets and improving their pharmacokinetic profiles. These strategies include the application of pharmacophore modeling, bioisosteric replacement, and the strategic modification of physicochemical properties.

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, this involves defining the spatial relationships between key features such as aromatic rings, hydrogen bond donors and acceptors, and hydrophobic regions. This model then serves as a template for the design of new molecules with a higher probability of binding to the desired target.

Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical and chemical properties, with the aim of enhancing potency, selectivity, or metabolic stability. In the context of this compound analogs, this could involve replacing a phenyl ring with a bioisosteric heterocycle like thiophene or pyridine to modulate electronic properties and potential metabolic pathways. Similarly, ester or amide linkages can be replaced with more stable bioisosteres to improve in vivo stability.

A critical aspect of designing neurologically active compounds is ensuring they can penetrate the blood-brain barrier (BBB). The physicochemical properties of a molecule, particularly its lipophilicity, play a crucial role in this process. For derivatives of this compound, structural modifications are often aimed at achieving an optimal balance of lipophilicity to facilitate BBB penetration without compromising solubility or introducing excessive metabolic liabilities. This can be achieved by introducing or modifying substituents on the tetrahydronaphthalene ring or the appended functional groups.

Synthetic Approaches to Biologically Relevant Derivative Classes

The synthesis of diverse this compound derivatives is crucial for exploring their biological potential. Various synthetic routes have been developed to access key classes of analogs, including those containing piperazine, tryptamine, and indole moieties, as well as other functionalized derivatives.

Piperazine-Containing Derivatives

Piperazine-containing derivatives of this compound have been extensively studied, particularly as ligands for serotonin (B10506) and sigma receptors. The synthesis of these compounds typically involves a multi-step sequence. A common approach begins with the alkylation of a suitably substituted piperazine with a haloalkyl derivative, followed by coupling with 1-aminomethyl-1,2,3,4-tetrahydronaphthalene or a related precursor. Alternatively, reductive amination can be employed to connect the piperazine moiety to the tetrahydronaphthalene scaffold. The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, for instance, has been a key focus in the development of 5-HT7 receptor ligands.

Tryptamine-Based Analogs

The incorporation of a tryptamine moiety into the this compound framework can be achieved through several synthetic strategies. One common method involves the reductive amination of tryptamine with a suitable aldehyde or ketone derivative of 1,2,3,4-tetrahydronaphthalene (B1681288). Another approach is the acylation of tryptamine with a carboxylic acid derivative of the tetrahydronaphthalene scaffold to form an amide linkage. The choice of synthetic route depends on the desired point of attachment and the nature of the linker between the two core structures. Tryptamine and its derivatives are known to interact with a variety of receptors, making these hybrid molecules of significant interest for neurological drug discovery.

Indole Derivatives

The indole nucleus is a prominent feature in many biologically active compounds. The synthesis of indole derivatives of this compound can be accomplished through various established methods for indole synthesis, such as the Fischer, Bischler, or Reissert indole syntheses, using a tetrahydronaphthalene-containing precursor. Alternatively, pre-formed indole moieties can be coupled to the tetrahydronaphthalene scaffold through alkylation, acylation, or cross-coupling reactions. For example, the nitrogen of the indole ring can be alkylated with a haloalkyl-substituted tetrahydronaphthalene, or a bromo-substituted indole can be coupled with a boronic acid derivative of tetrahydronaphthalene via a Suzuki coupling reaction.

Other Functionalized Tetrahydronaphthalene Derivatives

Beyond the aforementioned classes, a range of other functionalized tetrahydronaphthalene derivatives have been synthesized and evaluated for their biological activities. This includes simple aminotetralins, where an amino group is directly attached to the tetrahydronaphthalene ring, and tetrahydronaphthalene amides. The synthesis of these compounds often involves standard functional group transformations. For example, 1-aminotetralins can be prepared by the reduction of the corresponding oxime or by reductive amination of tetralone. Tetrahydronaphthalene amides are typically synthesized by the coupling of a tetrahydronaphthalene carboxylic acid with an appropriate amine. nih.gov These derivatives have shown promise as ligands for various targets, including sigma-like and dopamine (B1211576) receptors.

Comprehensive Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, extensive SAR studies have been conducted, particularly for piperazine-containing analogs targeting the 5-HT7 receptor.

Key findings from these studies indicate that:

The nature of the substituent on the arylpiperazine ring significantly impacts affinity and functional activity.

The length of the alkyl chain connecting the piperazine and the tetrahydronaphthalene moieties is crucial for optimal binding.

Modifications to the tetrahydronaphthalene ring system can influence selectivity and pharmacokinetic properties.

For aminotetralin derivatives, SAR studies have revealed that the stereochemistry at the 1- and 3-positions of the tetrahydronaphthalene ring is critical for activity at a novel sigma-like receptor. Specifically, the (1R,3S)-(-)-isomer of 1-phenyl-3-(N,N-dimethylamino)-1,2,3,4-tetrahydronaphthalene demonstrates higher activity. Furthermore, the nature of the substituents on the nitrogen atom and the phenyl ring plays a significant role in determining affinity and efficacy. Analogs with dihydroxy substituents (catechols) or nitrogen substituents larger than methyl generally exhibit reduced affinity for this particular binding site.

In the case of tetrahydronaphthalene amides investigated as inhibitors of Mycobacterium tuberculosis ATP synthase, SAR studies have highlighted the importance of the substituents on both the tetrahydronaphthalene ring and the amide nitrogen for potent anti-tubercular activity. nih.gov These studies have led to the identification of compounds with improved metabolic stability and reduced off-target effects compared to existing drugs. nih.gov

Interactive Data Table: SAR of Piperazine-Containing this compound Derivatives at the 5-HT7 Receptor

| Compound | R Group on Arylpiperazine | Ki (nM) for 5-HT7 |

| 1 | 2-OCH3 | 1.2 |

| 2 | 4-F | 25 |

| 3 | 2-CH3 | 3.5 |

| 4 | 3-Cl | 15 |

| 5 | H | 40 |

Interactive Data Table: SAR of 1-Phenyl-3-aminotetralin Derivatives

| Compound | Nitrogen Substituent | Phenyl Ring Substituent | Affinity for [3H]4 Binding Site (Ki, nM) |

| 6 | N,N-dimethyl | 4-OH | 10 |

| 7 | N,N-diethyl | 4-OH | >1000 |

| 8 | N,N-dimethyl | 3,4-di-OH | >1000 |

| 9 | N-methyl | 4-OH | 25 |

| 10 | N,N-dimethyl | H | 5 |

Influence of Substituent Effects on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents on the tetralin ring system. The nature, position, and electronic properties of these substituents play a crucial role in determining the potency and selectivity of these compounds for their respective biological targets.

Research on analogous tetralone derivatives has provided insights into how substitutions on the aromatic ring can influence biological outcomes. For instance, in a series of novel aminoguanidine-tetralone derivatives designed as antibacterial agents, the nature of the substituent on a benzyl (B1604629) group attached to the tetralone core was found to be critical for activity against ESKAPE pathogens. While a comprehensive SAR study on this compound itself is not extensively documented in publicly available literature, principles from related scaffolds can be extrapolated.

Generally, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the pharmacokinetic and pharmacodynamic properties of a molecule. EWGs, such as halogens (F, Cl, Br) or nitro groups, can influence a compound's acidity, ability to form hydrogen bonds, and metabolic stability. For example, in a study of imidazo[4,5-b]pyridine-based PAK4 inhibitors, the substitution with EWGs of varying atomic sizes and electronegativities led to a range of inhibitory activities, with smaller, more electronegative atoms not necessarily leading to better outcomes. Conversely, EDGs, like methyl or methoxy (B1213986) groups, can increase the electron density of the aromatic ring, potentially enhancing interactions with certain biological targets.

The position of the substituent on the tetralin ring is also a key determinant of biological activity. Modifications at different positions can alter the molecule's conformation and how it presents its key binding features to a receptor or enzyme active site.

Table 1: Influence of Phenyl Ring Substituents on the Anticancer Activity of Thiazoline-Tetralin Derivatives

| Compound ID | Substituent (R) | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|---|

| Thiazoline-Tetralin Analog 1 | 4-Bromophenyl | A549 (Lung Carcinoma) | Data not specified, but noted to cause excellent apoptosis | Halogen substitution appears to be favorable for activity against this cell line. |

| Thiazoline-Tetralin Analog 2 | 4-Chlorophenyl | A549 (Lung Carcinoma) | Data not specified, but noted to cause excellent apoptosis | Similar to the bromo-substituted analog, this halogenated derivative shows significant pro-apoptotic effects. |

| Thiazoline-Tetralin Analog 3 | 4-Fluorophenyl | A549 (Lung Carcinoma) | Data not specified, but noted to cause excellent apoptosis | The fluoro-substituted analog also demonstrates strong potential in inducing apoptosis in lung cancer cells. |

| Thiazoline-Tetralin Analog 4 | 4-Methoxyphenyl | MCF-7 (Breast Adenocarcinoma) | Data not specified, but noted to have the highest antitumor efficiency | The electron-donating methoxy group at the para position enhances activity against this breast cancer cell line. |

Stereochemical Implications in Derivative Design and Efficacy

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological macromolecules such as proteins and nucleic acids. For this compound derivatives, the chiral center at the C1 position, where the methanol (B129727) group is attached, and the potential for cis-trans isomerism in substituted derivatives, have profound implications for their biological efficacy.

A pertinent example is the study of the local anesthetic activities of cis- and trans-isomers of DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene. The cis isomer was found to be 2.9 to 6 times more potent than its trans counterpart in various assays, including corneal anesthesia, intracutaneous anesthesia, and sciatic nerve block mdpi.com. This highlights that the relative orientation of substituents on the tetralin ring significantly impacts biological function. The more pronounced neuromuscular blocking activity of the cis compound further emphasizes the stereoselectivity involved in the mechanism of action of these agents mdpi.com.

The differential activity between stereoisomers arises from their distinct abilities to fit into and interact with the binding sites of their biological targets. The specific spatial arrangement of functional groups in one isomer may allow for optimal interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions), while the other isomer may not be able to achieve the same favorable binding orientation.

Table 2: Comparison of Local Anesthetic Potency of Cis and Trans Isomers of a Tetralin Derivative

| Isomer | Anesthetic Assay | Relative Potency | Key Finding |

|---|---|---|---|

| cis-DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene | Corneal Anesthesia | More potent | The cis isomer consistently demonstrated significantly higher anesthetic activity compared to the trans isomer. |

| cis-DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene | Intracutaneous Anesthesia | More potent | |

| cis-DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene | Sciatic Nerve Block | More potent | |

| trans-DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene | Corneal Anesthesia | Less potent | The trans isomer exhibited lower potency across all tested anesthetic models. |

| trans-DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene | Intracutaneous Anesthesia | Less potent | |

| trans-DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene | Sciatic Nerve Block | Less potent |

Pharmacological Assessment and Biological Activity Profiling of 1,2,3,4 Tetrahydronaphthalen 1 Ylmethanol and Its Derivatives

Evaluation of Potential Medicinal Chemistry Applications

The tetralin framework is of considerable interest in medicinal chemistry due to its presence in various clinically relevant compounds. researchgate.net The derivatives of 1,2,3,4-tetrahydronaphthalen-1-ylmethanol serve as crucial components in the synthesis of complex molecules with therapeutic potential.

This compound and its related structures are recognized as valuable pharmaceutical intermediates and advanced building blocks in organic synthesis. biosynth.comsostie.com Pharmaceutical intermediates are chemical compounds that form the basis for the synthesis of active pharmaceutical ingredients (APIs). molkem.comsumitomo-chem.co.jp The tetralin structure, in particular, provides a versatile scaffold that can be readily modified to create a library of derivatives for pharmacological screening.

The utility of these compounds as building blocks stems from the ability to introduce various functional groups onto the tetralin ring and the methanol (B129727) side chain. This allows for the systematic modification of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. nih.gov The synthesis of novel tetralin derivatives is an active area of research, aiming to produce compounds with enhanced efficacy and selectivity. google.com

Investigation of Specific Biological Activities

Derivatives of the tetralin scaffold have demonstrated a wide spectrum of biological activities, highlighting their potential as therapeutic agents for various diseases. researchgate.netrsc.org

Inflammation is a complex biological response implicated in numerous diseases. Several studies have investigated the anti-inflammatory potential of compounds containing the tetralin moiety. Research has shown that certain extracts and compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.comnih.govresearchgate.net The mechanism of action often involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net For instance, methanol extracts of certain medicinal plants have demonstrated the ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process. researchgate.net While direct studies on this compound are limited, the established anti-inflammatory potential of the broader tetralin class suggests this is a promising area for future investigation. researchgate.netsemanticscholar.org

The search for new antimicrobial agents is a global health priority. The tetralin scaffold is a component of some compounds with recognized antimicrobial properties. researchgate.net Studies have evaluated the antibacterial and antifungal activity of various synthetic and natural products containing related heterocyclic systems. For example, derivatives incorporating thiazole (B1198619) or triazole moieties have been explored for their antimicrobial effects. mdpi.comsciforum.net Research has demonstrated activity against both Gram-positive and Gram-negative bacteria, including pathogenic strains like Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. nih.govnih.gov The lipophilicity of these compounds is often considered a crucial parameter for their mechanism of action against pathogenic bacteria. mdpi.com

| Compound/Extract Type | Target Microorganism | Observed Activity | Reference |

|---|---|---|---|

| Methanol Extracts of Medicinal Plants | Gram-positive and Gram-negative bacteria | MIC values ranging from 0.6 µg/ml to 5000 µg/ml | nih.gov |

| Tryptanthrin Derivatives | S. aureus | Potent antimicrobial effect | nih.gov |

| Coelogyne suaveolens Extracts | P. aeruginosa, S. aureus, E. coli, K. pneumoniae | Significant antibacterial activity | nih.gov |

| Sarumine Derivatives | S. aureus, B. subtilis | Potent activity with MIC of 8 μg/mL | mdpi.com |

The tetralin ring is a structural element in several compounds with significant anticancer activity. researchgate.net It is a core component of anthracycline antibiotics, which are used in cancer chemotherapy. researchgate.net Numerous studies have focused on synthesizing and evaluating novel tetralin derivatives for their potential as anticancer agents. nih.govmdpi.com

Research has shown that certain tetralin-based compounds can inhibit the proliferation of various cancer cell lines, including human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549). nih.gov The mechanisms of action are diverse and can include the inhibition of DNA synthesis, induction of apoptosis (programmed cell death), and cell cycle arrest. nih.govnih.govrsc.org For example, specific thiazoline-tetralin derivatives have been shown to induce apoptosis in cancer cells at concentrations lower than the standard chemotherapeutic agent cisplatin. nih.gov Similarly, novel 1,2,4-triazole (B32235) derivatives have demonstrated cytotoxic potential in both in vitro and in vivo models. zsmu.edu.uaresearchgate.net

| Derivative Class | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| Thiazoline-Tetralin Derivatives | MCF-7 (Breast), A549 (Lung) | Exhibited high antitumor efficiency and induced apoptosis. | nih.gov |

| 3,4-Diaryl-1,2,3,4-tetrahydroquinolines | Various cancer cell lines | Showed low micromolar inhibition. | nih.gov |

| Tetrahydrocurcumin-Triazole Hybrids | HCT-116 (Colon) | Potent activity (IC50 = 1.09 µM) and cell cycle arrest at G1 phase. | nih.gov |

| Tetrahydropyrimidinecarboxamides | Liver, Breast, Lung, Glioblastoma | Potent anti-cancer activity and impeded cell cycle progression. | rsc.org |

Receptor Binding and Modulation Studies

Understanding how a compound interacts with specific biological targets is fundamental to drug discovery. Receptor binding assays are crucial tools for identifying and characterizing these interactions. nih.gov For tetralin derivatives, their structural similarity to endogenous ligands suggests potential interactions with various receptors.

Marketed and investigational drugs containing the tetralin scaffold demonstrate a range of receptor-modulating activities. For instance, Tamibarotene is a retinoic acid receptor α (RARα) agonist, and Amibegron acts as a selective agonist for the β3-adrenergic receptor. researchgate.net Rotigotine, another tetralin-containing drug, functions as a non-ergoline dopamine (B1211576) agonist. researchgate.net

The development of novel ligands often involves computational docking studies to predict binding poses, followed by experimental validation through binding assays. nih.gov These studies help in understanding the structure-activity relationship (SAR) and in optimizing lead compounds to enhance their affinity and selectivity for a particular receptor, which is a key objective in modern medicinal chemistry. rsc.org

Opioid Receptor Ligand Characterization and Selectivity

Derivatives of the tetrahydronaphthalene structure have been investigated as potent ligands for opioid receptors, demonstrating significant affinity and selectivity for different subtypes, including the μ (mu), δ (delta), and κ (kappa) opioid receptors.

A series of novel opioid ligands based on a 4-anilidopiperidine scaffold incorporating a 5-substituted tetrahydronaphthalen-2-yl-methyl group has been designed and synthesized. researchgate.net In vitro binding assays revealed that these compounds are highly selective for the μ-opioid receptor. researchgate.net One of the lead ligands, a derivative with a hydroxyl substitution at the 5th position of the tetrahydronaphthalene moiety, exhibited an excellent binding affinity (Ki) of 2 nM for the μ-opioid receptor and a remarkable 5000-fold selectivity over the δ-opioid receptor. researchgate.net This compound also demonstrated functional selectivity in a guinea pig ileum (GPI) assay with an IC50 value of 55.20 ± 4.30 nM, while showing weak or no agonist activity in the mouse vas deferens (MVD) assay. researchgate.net However, despite the high in vitro affinity and moderate functional activity, this lead compound was not significantly effective in alleviating acute pain in vivo after intrathecal administration, a discrepancy that may be attributable to pharmacokinetic factors such as metabolic stability. researchgate.net

In another line of research, several aminomethyl tetrahydronaphthalene derivatives were developed and assayed for their activity at opioid receptors. guidetopharmacology.org These studies identified compounds with high selectivity for δ and κ receptors. For instance, compound FW-AII-OH-2 was identified as a potent δ-opioid receptor (DOR) agonist with a Ki value of 4.64 nM. guidetopharmacology.org Another compound, FW-AII-OH-1, was found to be a moderately active κ-opioid receptor (KOR) agonist with a Ki of 141.2 nM. guidetopharmacology.org Computational modeling and molecular dynamics simulations on these compounds have provided insights into the structural determinants responsible for their subtype selectivity. guidetopharmacology.org

Table 1: Opioid Receptor Binding Affinities of Tetrahydronaphthalene Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity |

|---|---|---|---|

| Ligand 20 (hydroxyl derivative) researchgate.net | μ (mu) | 2 | 5000-fold vs. δ |

| Ligand 20 (hydroxyl derivative) researchgate.net | δ (delta) | >10,000 | - |

| FW-AII-OH-2 guidetopharmacology.org | δ (delta) | 4.64 | Potent DOR agonist |

| FW-DI-OH-2 guidetopharmacology.org | δ (delta) | 8.65 | - |

| FW-DIII-OH-2 guidetopharmacology.org | δ (delta) | 228.45 | - |

| FW-AII-OH-1 guidetopharmacology.org | κ (kappa) | 141.2 | Moderately active KOR agonist |

Transient Receptor Potential Melastatin Type-8 (TRPM8) Channel Modulation

A review of the available scientific literature did not yield specific data on the modulation of the Transient Receptor Potential Melastatin Type-8 (TRPM8) channel by derivatives of this compound.

Serotonin (B10506) Receptor (5-HT7, 5-HT1A) Affinities and Functional Activity

A significant body of research has focused on a class of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides as ligands for serotonin receptors, particularly the 5-HT7 and 5-HT1A subtypes. These studies have elucidated key structure-affinity relationships. For high 5-HT7 receptor affinity, an optimal alkyl chain length of five methylene (B1212753) units and an unsubstituted 1,2,3,4-tetrahydronaphthalenyl nucleus were found to be preferable. researchgate.net

One compound in this series, 4-(2-methylthiophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide, was identified as a potent 5-HT7 receptor agonist with a high binding affinity (Ki = 0.22 nM) and an EC50 of 2.56 µM in a functional assay. researchgate.net This compound also demonstrated significant selectivity, being 200-fold more selective for the 5-HT7 receptor over the 5-HT1A receptor and over 1000-fold selective over the 5-HT2A receptor. researchgate.net Other derivatives in the same series, such as 4-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide and 4-(2-methylphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide, also behaved as full agonists. researchgate.net In contrast, the derivative 4-(2-hydroxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide acted as an antagonist. researchgate.net

Further structural modifications led to the development of N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide, which showed a very high 5-HT7 receptor affinity (Ki = 0.58 nM) and high selectivity over both 5-HT1A (324-fold) and D2 receptors (245-fold). nih.gov This compound was characterized as a potent 5-HT7 agonist with an EC50 of 0.60 µM. nih.gov

Table 2: Serotonin Receptor Affinities and Functional Activity of Tetrahydronaphthalene Derivatives

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Receptor Selectivity |

|---|---|---|---|---|

| 4-(2-methylthiophenyl) derivative researchgate.net | 5-HT7 | 0.22 | 2.56 (Agonist) | 200-fold vs 5-HT1A |

| N-(4-cyanophenylmethyl) derivative nih.gov | 5-HT7 | 0.58 | 0.60 (Agonist) | 324-fold vs 5-HT1A |

| 4-(2-hydroxyphenyl) derivative researchgate.net | 5-HT7 | - | Antagonist | - |

Dopamine D2 and Alpha1 Receptor Interactions

The influence of stereochemistry on receptor affinity and selectivity has been a key area of investigation for tetrahydronaphthalene derivatives. A study on the enantiomers of 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazines revealed stereoselective binding to Dopamine D2 and Alpha1 (α1) adrenoceptors.

While there was no significant difference in affinity between the enantiomers for the 5-HT1A receptor, stereochemistry played a crucial role in selectivity against D2 and α1 receptors. The study found that all (-)-enantiomers displayed higher affinity for D2 receptors compared to their corresponding (+)-isomers. Conversely, all (+)-enantiomers showed higher affinity for α1 receptors than the (-)-isomers.

Despite this trend, specific compounds with high 5-HT1A affinity and good selectivity over both D2 and α1 receptors were identified. For example, compounds (S)-(+)-2, (S)-(+)-4, and (R)-(+)-6 displayed high affinity for the 5-HT1A receptor (IC50 values from 2.3 to 7.0 nM) and maintained a selectivity of 250-fold or greater against both D2 and α1 receptors. This demonstrates that specific stereoisomers can be developed to achieve high selectivity, minimizing off-target interactions at these dopaminergic and adrenergic receptors.

Table 3: Receptor Selectivity Profile of Chiral Tetrahydronaphthalene Derivatives

| Compound | 5-HT1A Affinity (IC50, nM) | Selectivity vs. D2 Receptor | Selectivity vs. α1 Receptor |

|---|---|---|---|

| (S)-(+)-2 | 7.0 | ≥250-fold | ≥250-fold |

| (S)-(+)-4 | 2.3 | ≥250-fold | ≥250-fold |

| (R)-(+)-6 | High | ≥250-fold | ≥250-fold |

Pharmacokinetic Investigations of this compound Derivatives

Blood-Brain Barrier Penetration and Distribution Profiles

The ability of a compound to cross the blood-brain barrier (BBB) is critical for its efficacy as a centrally-acting therapeutic agent. Pharmacokinetic studies on certain N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamide derivatives have been conducted to assess their brain penetration. nih.gov

Specifically, the compound N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide was evaluated in mice following intraperitoneal injection. nih.gov The results showed that the compound rapidly entered the systemic circulation and penetrated the brain. nih.gov A key finding was that its brain concentration-time profile closely paralleled its plasma concentration profile, which indicates that the compound rapidly and freely distributes across the blood-brain barrier. nih.gov This favorable pharmacokinetic property is essential for a drug intended to act on central 5-HT7 receptors. The primary metabolic pathway for this compound was identified as N-dealkylation, leading to the formation of a 1-arylpiperazine metabolite. nih.gov

Similarly, studies on the related tetralin derivative, (R)-8-hydroxy-2-(di-n-propylamino)tetralin ((R)-8-OH-DPAT), have shown that concentrations in the brain can be several-fold higher than in plasma, further supporting the ability of this structural class to achieve significant central nervous system exposure.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization of 1,2,3,4 Tetrahydronaphthalen 1 Ylmethanol in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1,2,3,4-Tetrahydronaphthalen-1-ylmethanol, ¹H and ¹³C NMR provide a complete map of the proton and carbon frameworks, respectively.

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic, aliphatic, benzylic, and alcohol functional groups.

The aromatic region would typically display complex multiplets corresponding to the four protons on the benzene (B151609) ring. The proton at position C-1, being a chiral center and attached to both the hydroxymethyl group and the tetralin ring, is expected to appear as a multiplet due to coupling with adjacent methylene (B1212753) protons and the protons of the CH₂OH group. The two protons of the hydroxymethyl group (CH₂OH) may be diastereotopic and could appear as a complex multiplet, further coupled to the C-1 proton. The aliphatic protons on the saturated portion of the tetralin ring (positions C-2, C-3, and C-4) would resonate in the upfield region of the spectrum, exhibiting complex splitting patterns due to geminal and vicinal coupling. The hydroxyl proton (-OH) signal can vary in chemical shift and may appear as a broad singlet, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data are predicted based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (4H) | 7.0 - 7.4 | Multiplet (m) |

| C1-H (1H) | 3.0 - 3.5 | Multiplet (m) |

| CH₂OH (2H) | 3.6 - 4.0 | Multiplet (m) |

| C2, C3, C4-H (6H) | 1.6 - 2.9 | Multiplet (m) |

| OH (1H) | Variable (e.g., 1.5 - 2.5) | Broad Singlet (br s) |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton of this compound, which contains 11 distinct carbon atoms.

The spectrum would show four signals in the aromatic region (typically δ 120-140 ppm), two for the quaternary carbons and two for the protonated carbons, though slight differences might make all four CH carbons non-equivalent. The carbon atom at the C-1 position, being attached to the oxygen-containing functional group, would be deshielded and appear in the δ 40-50 ppm range. The hydroxymethyl carbon (CH₂OH) would resonate further downfield, typically in the δ 60-70 ppm range. The three aliphatic methylene carbons (C-2, C-3, C-4) of the saturated ring are expected in the upfield region of the spectrum, generally between δ 20-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data are predicted based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic Quaternary (x2) | 135 - 140 |

| Aromatic CH (x4) | 125 - 130 |

| C-1 | 40 - 50 |

| CH₂OH | 65 - 75 |

| C-2, C-3, C-4 | 20 - 35 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, with the molecular formula C₁₁H₁₄O, HRMS can distinguish its exact mass from other isomers or compounds with the same nominal mass. The ability to obtain sub-ppm mass accuracy is critical for confirming the identity of a newly synthesized compound or an isolated natural product. nih.gov

Table 3: Exact Mass Calculation for this compound

| Formula | Isotope | Mass (Da) | Count | Total Mass (Da) |

| C₁₁H₁₄O | ¹²C | 12.000000 | 11 | 132.000000 |

| ¹H | 1.007825 | 14 | 14.109550 | |

| ¹⁶O | 15.994915 | 1 | 15.994915 | |

| Monoisotopic Mass | 162.104465 |

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. uliege.be While this compound is a neutral molecule, ESI-MS is highly effective for analyzing it, typically by observing protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺.

Furthermore, ESI-MS is exceptionally useful for characterizing derivatives of the target compound. The primary alcohol group can be readily derivatized with reagents that introduce a permanent positive or negative charge, significantly enhancing ionization efficiency and detection sensitivity. For instance, reaction with a Girard's reagent could introduce a quaternary ammonium group, leading to a highly stable and easily detectable cation in positive-ion ESI-MS. This approach is valuable in complex biological or environmental matrices where enhancing the signal of the target analyte is crucial.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. sums.ac.ir It is ideal for the analysis of volatile and thermally stable compounds like this compound, especially within complex mixtures. nih.gov

In a typical GC-MS analysis, the sample mixture is vaporized and separated on a capillary column. As each component elutes, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). EI is a high-energy process that causes extensive fragmentation, producing a unique mass spectrum that serves as a "molecular fingerprint."

For this compound, the EI mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 162. The fragmentation pattern would provide valuable structural information. Key expected fragments include the loss of the hydroxymethyl radical (•CH₂OH), resulting in a fragment at m/z 131, and the loss of water (H₂O) from the molecular ion, leading to a peak at m/z 144. A prominent peak at m/z 132, corresponding to the tetralin cation, could arise from the cleavage of the C1-CH₂OH bond. The tetralin ring itself can undergo a characteristic retro-Diels-Alder fragmentation, yielding a fragment at m/z 104.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| Fragment Ion | Proposed Loss/Structure | Predicted m/z |

| [C₁₁H₁₄O]⁺ | Molecular Ion (M⁺) | 162 |

| [C₁₁H₁₂]⁺ | Loss of H₂O | 144 |

| [C₁₀H₁₁]⁺ | Loss of •CH₂OH | 131 |

| [C₁₀H₁₂]⁺ | Cleavage of C1-CH₂OH bond | 132 |

| [C₈H₈]⁺ | Retro-Diels-Alder fragmentation | 104 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of bonds within the molecule correspond to specific energy absorptions, which are recorded as peaks in an IR spectrum. For this compound, IR spectroscopy allows for the definitive identification of its key structural features: the hydroxyl group, the aromatic ring, and the saturated aliphatic portion of the tetralin structure.

The analysis of the IR spectrum of this compound reveals characteristic absorption bands that can be assigned to specific vibrational modes of its functional groups. The most prominent of these is the hydroxyl (-OH) group, which gives rise to a strong, broad absorption band in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the alcohol molecules. Another key vibration associated with the primary alcohol is the C-O stretching, which typically appears as a strong band in the 1050-1000 cm⁻¹ region.

The tetralin core of the molecule presents several characteristic vibrations. The aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). In contrast, the aliphatic C-H stretching vibrations of the saturated portion of the ring appear as strong bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). The aromatic C=C ring stretching vibrations produce a series of medium to weak intensity bands in the 1600-1450 cm⁻¹ region.

A detailed vibrational analysis involves assigning these observed frequencies to specific molecular motions. Theoretical calculations, often using density functional theory (DFT), can be employed to predict the vibrational frequencies and aid in the precise assignment of complex spectral features. nih.govmdpi.com These computational methods help to correlate the experimental spectrum with the molecule's three-dimensional structure and bonding characteristics.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (Hydrogen-bonded) | 3500 - 3200 | Strong, Broad |

| Aromatic | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic (CH₂, CH) | C-H Stretch | 2950 - 2850 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aliphatic (CH₂) | C-H Bend (Scissoring) | ~1465 | Medium |

| Primary Alcohol (-CH₂OH) | C-O Stretch | 1050 - 1000 | Strong |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool in chemical research for separating, identifying, and purifying the components of a mixture. For this compound, various chromatographic methods are employed to assess its purity and to isolate it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies for Analysis and Isolation